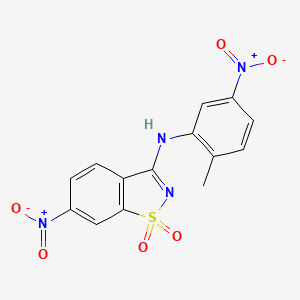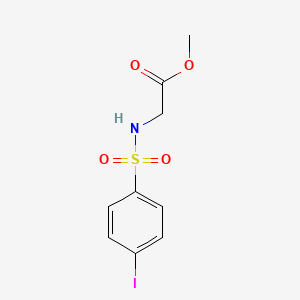![molecular formula C25H23BrN2O5 B11542789 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11542789.png)
4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 4-ブロモベンゾエートは、さまざまな科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ヒドラジニリデン基、メトキシフェニル基、およびブロモベンゾエート基を含むそのユニークな構造によって特徴付けられます。これらの官能基の存在は、その反応性と化学合成および生物学的調査における潜在的な有用性に貢献します。
2. 製法
合成経路と反応条件
4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 4-ブロモベンゾエートの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
2,6-ジメチルフェノキシアセチル酸の調製: これは、2,6-ジメチルフェノールとクロロ酢酸を水酸化ナトリウムなどの塩基の存在下で反応させることによって実現できます。
2,6-ジメチルフェノキシアセチルヒドラジドの生成: 次に、酸をヒドラジン水和物と反応させることによって、そのヒドラジドに変換します。
4-ブロモベンズアルデヒドとの縮合: 次に、ヒドラジドを酸触媒の存在下で4-ブロモベンズアルデヒドと縮合させて、最終生成物を形成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、収率と純度を最適化してより大規模に行われます。連続フロー合成や自動反応モニタリングなどの技術が、効率とスケーラビリティを向上させるために採用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with acetic anhydride to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with an amine to form the corresponding amide. The final step involves the condensation of this amide with 4-bromobenzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste.
化学反応の分析
反応の種類
4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 4-ブロモベンゾエートは、次のようなさまざまなタイプの化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物またはその他の酸化された誘導体に変換するために酸化される可能性があります。
還元: 還元反応は、ヒドラジニリデン基をヒドラジン基に変換することができます。
置換: ブロモベンゾエート基の臭素原子は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: メトキシドナトリウムやシアン化カリウムなどの求核剤は、置換反応を促進できます。
主要な生成物
酸化: 元の化合物の酸化された誘導体。
還元: ヒドラジン誘導体。
置換: 臭素原子が置換された化合物。
4. 科学研究への応用
4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 4-ブロモベンゾエートは、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 抗菌や抗癌特性など、潜在的な生物活性を研究されています。
医学: 潜在的な治療効果、および創薬のためのリード化合物として調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 4-ブロモベンゾエートの作用機序には、特定の分子標的との相互作用が含まれます。ヒドラジニリデン基は、タンパク質や酵素の求核性部位と共有結合を形成することができ、その活性を阻害する可能性があります。ブロモベンゾエート基は、細胞受容体またはその他の生体分子と相互作用し、その機能を調節することもあります。
6. 類似の化合物との比較
類似の化合物
- 4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエート
- 4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 3-ブロモベンゾエート
独自性
4-[(E)-{2-[(2,6-ジメチルフェノキシ)アセチル]ヒドラジニリデン}メチル]-2-メトキシフェニル 4-ブロモベンゾエートの独自性は、その官能基の特定の配置にあります。これにより、明確な化学反応性と潜在的な生物活性が付与されます。類似の化合物と比較して、異なる薬物動態特性、結合親和性、および治療の可能性を示す場合があります。
類似化合物との比較
Similar Compounds
- 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE
- 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE
Uniqueness
Compared to similar compounds, 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has unique structural features that may confer distinct chemical and biological properties
特性
分子式 |
C25H23BrN2O5 |
|---|---|
分子量 |
511.4 g/mol |
IUPAC名 |
[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-16-5-4-6-17(2)24(16)32-15-23(29)28-27-14-18-7-12-21(22(13-18)31-3)33-25(30)19-8-10-20(26)11-9-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+ |
InChIキー |
QCINMOYVBYLRAV-MZJWZYIUSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11542711.png)
![methyl 4-({[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11542717.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11542723.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542724.png)



![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
![N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11542762.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11542766.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B11542768.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11542776.png)
![N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11542784.png)
![2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate](/img/structure/B11542798.png)
